molecular formula C14H17N5O4 B138997 2'-Deoxywyosine CAS No. 129266-21-3

2'-Deoxywyosine

Cat. No. B138997
M. Wt: 319.32 g/mol
InChI Key: IPHXYLSCKSTFDP-AEJSXWLSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2'-Deoxywyosine (dW) is a modified nucleoside that has been of great interest in scientific research due to its unique properties. It is a derivative of 2'-deoxyadenosine (dA) and is structurally similar to 2'-deoxycytidine (dC) and 2'-deoxyguanosine (dG). Despite its structural similarity to other nucleosides, dW has distinct biochemical and physiological effects that make it a valuable tool in scientific research.

Mechanism Of Action

The mechanism of action of 2'-Deoxywyosine is not fully understood, but it is thought to involve the formation of stable base pairs with dC. This can lead to the incorporation of 2'-Deoxywyosine into DNA during DNA replication, which can result in base-pair substitution mutations. Additionally, 2'-Deoxywyosine has been shown to interfere with DNA repair mechanisms, leading to increased DNA damage.

Biochemical And Physiological Effects

DW has been shown to have a variety of biochemical and physiological effects. It has been shown to induce DNA damage and mutations, leading to cell death in some cases. Additionally, 2'-Deoxywyosine has been shown to have anti-inflammatory and anti-cancer properties, making it a potential therapeutic agent.

Advantages And Limitations For Lab Experiments

One advantage of using 2'-Deoxywyosine in lab experiments is its ability to induce base-pair substitution mutations in DNA, which can be useful for studying the effects of DNA damage and repair mechanisms. Additionally, 2'-Deoxywyosine has been shown to have anti-inflammatory and anti-cancer properties, making it a potential therapeutic agent. However, one limitation of using 2'-Deoxywyosine in lab experiments is its potential toxicity, which can limit its usefulness in certain applications.

Future Directions

There are several future directions for research involving 2'-Deoxywyosine. One area of research could involve the development of 2'-Deoxywyosine-based therapeutics for the treatment of cancer and inflammatory diseases. Additionally, further studies could be conducted to better understand the mechanism of action of 2'-Deoxywyosine and its effects on DNA damage and repair mechanisms. Finally, the development of new synthesis methods for 2'-Deoxywyosine could lead to improved yields and lower costs, making it more accessible for scientific research.

Synthesis Methods

The synthesis of 2'-Deoxywyosine involves the conversion of dA to 2'-Deoxywyosine using a series of chemical reactions. The first step involves the protection of the amino group of dA with a tert-butyloxycarbonyl (Boc) group. The second step involves the selective oxidation of the 5'-hydroxyl group of the Boc-protected dA to a ketone group. The third step involves the reduction of the ketone group to a hydroxyl group, followed by the removal of the Boc protecting group. The final step involves the deprotection of the 3'-hydroxyl group to yield 2'-Deoxywyosine.

Scientific Research Applications

DW has been used in a variety of scientific research applications, including DNA sequencing, mutagenesis, and DNA repair studies. It has been shown to induce base-pair substitution mutations in DNA, making it a useful tool for studying the effects of DNA damage and repair mechanisms. Additionally, 2'-Deoxywyosine has been used in DNA sequencing studies due to its ability to form stable base pairs with dC.

properties

CAS RN

129266-21-3

Product Name

2'-Deoxywyosine

Molecular Formula

C14H17N5O4

Molecular Weight

319.32 g/mol

IUPAC Name

3-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4,6-dimethylimidazo[1,2-a]purin-9-one

InChI

InChI=1S/C14H17N5O4/c1-7-4-18-13(22)11-12(17(2)14(18)16-7)19(6-15-11)10-3-8(21)9(5-20)23-10/h4,6,8-10,20-21H,3,5H2,1-2H3/t8-,9+,10-/m0/s1

InChI Key

IPHXYLSCKSTFDP-AEJSXWLSSA-N

Isomeric SMILES

CC1=CN2C(=O)C3=C(N(C2=N1)C)N(C=N3)[C@@H]4C[C@@H]([C@H](O4)CO)O

SMILES

CC1=CN2C(=O)C3=C(N(C2=N1)C)N(C=N3)C4CC(C(O4)CO)O

Canonical SMILES

CC1=CN2C(=O)C3=C(N(C2=N1)C)N(C=N3)C4CC(C(O4)CO)O

synonyms

2'-deoxywyosine

Origin of Product

United States

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